2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the piperidine and carbonitrile groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-yield fluorination reactions under controlled conditions. The use of fluorinating agents such as AlF3 and CuF2 at elevated temperatures (450–500°C) is common . These methods ensure the efficient incorporation of fluorine atoms into the pyridine ring, which is crucial for the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while substitution can introduce various organic groups into the structure .
Scientific Research Applications
2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Mechanism of Action
The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)aniline: Another fluorinated compound with similar structural features.
2-Amino-4H-pyran-3-carbonitrile derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of both piperidine and carbonitrile groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3/c15-14(16)4-6-19(7-5-14)13-11(9-17)8-10-2-1-3-12(10)18-13/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOIVSSVBYCBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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